molecular formula C12H11NO3S B1424404 N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 1333562-96-1

N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide

Cat. No. B1424404
M. Wt: 249.29 g/mol
InChI Key: REGDFFNVRPSJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide” is a chemical compound with the molecular formula C12H11NO3S . It has a molecular weight of 249.29 g/mol . This compound is intended for research use only.

Scientific Research Applications

  • Synthesis and Antibacterial Activities :

    • The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been explored, with findings indicating significant antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Computational approaches have validated these activities, demonstrating the potential of these compounds in combating bacterial infections (Siddiqa et al., 2022).
  • Bioisosteric Replacement for Enhanced Analgesic Properties :

    • Research on N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, involving bioisosteric replacements, revealed that substituting the phenyl ring with an isosteric heterocycle can significantly increase analgesic activity. This highlights the potential of furan derivatives in developing more effective analgesics (Ukrainets et al., 2016).
  • Synthesis of Novel Furan Derivatives :

    • The synthesis of a new class of furan derivatives has been achieved by treating N-substituted 3-aryl-4-arylsulfonyl-2,5-dihydro-5-oxofuran-2-carboxamides with diazomethane, leading to the creation of novel furan-based compounds (Bossio et al., 1994).
  • Antimicrobial Activity and QSAR Studies :

    • Furan-3-carboxamides have been synthesized and evaluated for their antimicrobial activity against various microorganisms. QSAR (Quantitative Structure-Activity Relationship) analysis has been applied to understand the correlation between the physicochemical properties of these compounds and their biological activities (Zanatta et al., 2007).
  • Application in Bio-imaging :

    • A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group has been developed for detecting Cd2+ and CN− ions. This chemosensor has been successfully applied to bio-imaging in live cells and zebrafish, demonstrating its potential in biological and environmental monitoring (Ravichandiran et al., 2020).

properties

IUPAC Name

N-hydroxy-3-(phenylsulfanylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-12(13-15)11-9(6-7-16-11)8-17-10-4-2-1-3-5-10/h1-7,15H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGDFFNVRPSJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(OC=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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